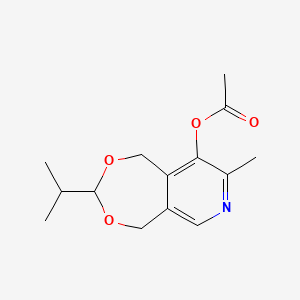
1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate is a complex organic compound with a unique structure that includes a dioxepin ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxepin ring and its subsequent fusion with the pyridine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-ol: This compound is structurally similar but lacks the acetate group.
1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl methyl ether: This compound has a methyl ether group instead of an acetate group.
Uniqueness
1,5-Dihydro-3-isopropyl-8-methyl-(1,3)dioxepino(5,6-c)pyridin-9-yl acetate is unique due to its specific functional groups and the resulting chemical properties
Propiedades
Número CAS |
92671-67-5 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
(8-methyl-3-propan-2-yl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-yl) acetate |
InChI |
InChI=1S/C14H19NO4/c1-8(2)14-17-6-11-5-15-9(3)13(19-10(4)16)12(11)7-18-14/h5,8,14H,6-7H2,1-4H3 |
Clave InChI |
BINHDFHXALYLJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2COC(OCC2=C1OC(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



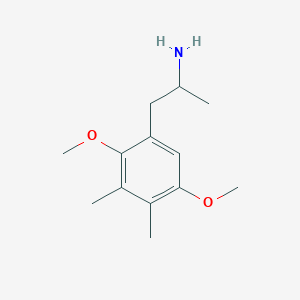
![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
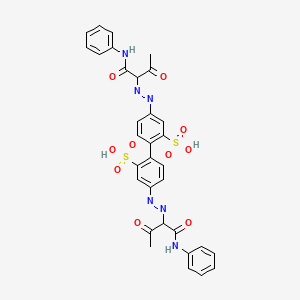
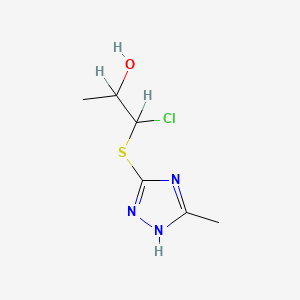
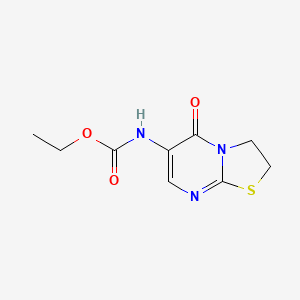
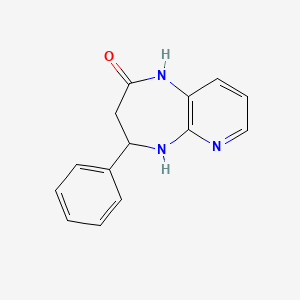



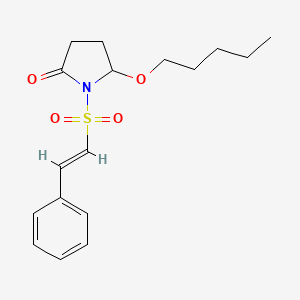

![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
